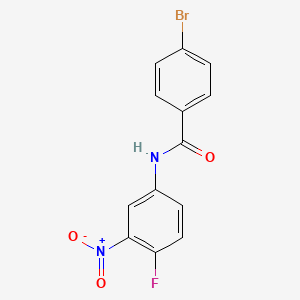
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-fluoro-3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with similar compounds such as:
4-bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
4-fluoro-3-nitrobenzonitrile: Used as a pharmaceutical intermediate.
Properties
IUPAC Name |
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFZXBCHIAJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)
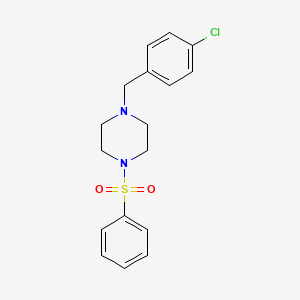
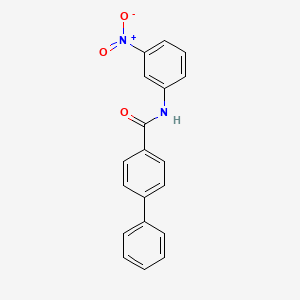

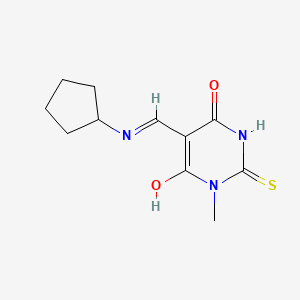
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5764355.png)

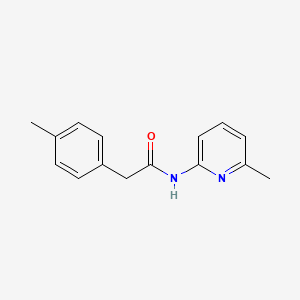
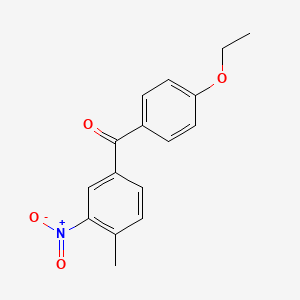
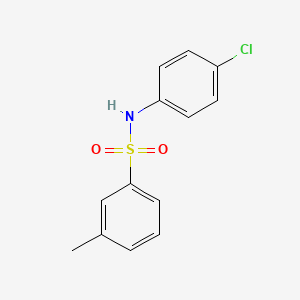
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)
![4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile](/img/structure/B5764418.png)
